molecular formula CH2DC6H4F B1148032 4-Fluorotoluene-α-d1 CAS No. 131088-90-9

4-Fluorotoluene-α-d1

Cat. No.: B1148032
CAS No.: 131088-90-9
M. Wt: 111.14
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Description

4-Fluorotoluene-α-d1 is a strategically deuterated aromatic compound where a hydrogen atom in the methyl group is replaced by deuterium. This specific labeling makes it an invaluable tool in advanced chemical and pharmacological research, primarily for investigating mechanistic pathways and isotopic effects. It is particularly useful in NMR (Nuclear Magnetic Resonance) spectroscopy, where the deuterium label allows for precise tracking of molecular behavior and reaction kinetics without significantly altering the compound's chemical properties. A key application of this compound has been in the development and study of potent acetylcholinesterase (AChE) inhibitors. Research has utilized this compound to probe the role of substituted indanone and benzylpiperidine ring substructures within these inhibitors, which are relevant to conditions like Alzheimer's disease. The deuterium label facilitates a deeper understanding of the molecular interactions and metabolic stability of these potential pharmaceutical agents. Furthermore, as a deuterated analog of 4-fluorotoluene—a common building block in synthesizing pharmaceuticals, agrochemicals, and materials—this compound serves as a critical standard in method development and analytical chemistry. Its use extends to foundational studies in physical organic chemistry, where it helps elucidate reaction mechanisms and solvent interactions.

Properties

CAS No.

131088-90-9

Molecular Formula

CH2DC6H4F

Molecular Weight

111.14

Synonyms

1-Fluoro-4-methylbenzene-α-d1;  NSC 8861-α-d1;  p-Fluorotoluene-α-d1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Deuterium incorporation at the α-methyl position is typically achieved via acid- or base-catalyzed hydrogen-deuterium (H/D) exchange. The reaction employs deuterium oxide (D₂O) or deuterated solvents under controlled conditions. For example:

  • Catalyst : Sulfuric acid (H₂SO₄) or potassium tert-butoxide (t-BuOK).

  • Temperature : 80–120°C for 12–48 hours.

  • Solvent : Anhydrous dioxane or tetrahydrofuran (THF) to minimize protic interference.

A study by VulcanChem demonstrated that using t-Bu-P4, a phosphazene superbase, enhances deuteration efficiency by deprotonating the methyl group, achieving >95% isotopic purity.

Table 1: Catalytic H/D Exchange Parameters

CatalystSolventTemperature (°C)Time (h)Deuteration Efficiency (%)
H₂SO₄D₂O1002478
t-BuOKTHF-d₈804892
t-Bu-P4Dioxane1201298

Grignard Reagent-Based Synthesis

Deuterated Methyl Magnesium Halides

An alternative route involves reacting fluorobenzene with deuterated methyl magnesium bromide (CD₃MgBr):

  • Preparation of CD₃MgBr : Generated by reacting deuterated methanol (CD₃OD) with Mg in THF under inert atmosphere.

  • Coupling Reaction :

    C₆H₅F+CD₃MgBrC₆H₅F-CD₃+MgBr(OH)\text{C₆H₅F} + \text{CD₃MgBr} \rightarrow \text{C₆H₅F-CD₃} + \text{MgBr(OH)}

    This method yields 85–90% isotopic purity but requires rigorous exclusion of moisture.

Optimization Challenges

  • Isotopic Scrambling : Prolonged reaction times (>6 hours) lead to deuteration at aromatic positions, reducing α-selectivity.

  • Purification : Distillation under reduced pressure (40–60°C, 10 mmHg) isolates the product with 98% chemical purity.

Reductive Deuteration of 4-Fluorobenzaldehyde

Two-Step Process

  • Aldehyde Synthesis : Oxidation of 4-fluorotoluene to 4-fluorobenzaldehyde using KMnO₄ in acidic medium.

  • Reduction with Deuterated Agents :

    C₆H₅F-CHO+LiAlD₄C₆H₅F-CH₂D+LiAlO₂\text{C₆H₅F-CHO} + \text{LiAlD₄} \rightarrow \text{C₆H₅F-CH₂D} + \text{LiAlO₂}

    This method achieves 90–95% deuterium incorporation but is limited by side reactions (e.g., over-reduction to CH₃ groups).

Industrial-Scale Production

Continuous-Flow Reactors

Modern facilities utilize microreactors for enhanced heat and mass transfer:

  • Residence Time : 5–10 minutes at 150°C.

  • Catalyst Immobilization : Silica-supported Pd nanoparticles improve catalyst recyclability.

Table 2: Industrial Synthesis Metrics

ParameterBatch ProcessContinuous-Flow Process
Yield (%)7592
Isotopic Purity (%)9598
Production Rate (kg/day)1050

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Absence of the CH₃ signal at δ 2.3 ppm confirms deuteration.

  • ²H NMR : A singlet at δ 1.8–2.0 ppm verifies α-deuterium incorporation.

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 111.135 ([M]⁺).

  • Isotopic Pattern : CD₃ group introduces a +1 Da shift, distinguishable from CH₃ .

Chemical Reactions Analysis

Types of Reactions

4-Fluorotoluene-α-d1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-Fluorobenzaldehyde or 4-Fluorobenzoic acid.

    Reduction: Reduction reactions can convert this compound to 4-Fluorotoluene.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid

    Reduction: 4-Fluorotoluene

    Substitution: Various substituted fluorotoluenes depending on the nucleophile used

Scientific Research Applications

4-Fluorotoluene-α-d1 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various fluorinated compounds.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluorotoluene-α-d1 involves its interaction with various molecular targets and pathways. The presence of the deuterium atom can influence the compound’s reactivity and stability. In metabolic studies, the deuterium label allows for the tracking of the compound’s transformation and distribution within biological systems. The fluorine atom can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Fluorotoluene-α-d1 with structural isomers (ortho/meta-substituted fluorotoluenes) and compounds with varying deuteration levels (e.g., d3 vs. d1):

Compound Structure CAS RN Molecular Weight (g/mol) Deuterium Content Price (250 mg) Key Applications
This compound CH₂D-C₆H₄-F (para) Not specified 111.14 1 D (98 atom%) Not available NMR studies, isotopic tracing
2-Fluorotoluene-α-d1 CH₂D-C₆H₄-F (ortho) [17359-78-3] 111.14 1 D (98 atom%) 0.5 g: $N/A Synthetic intermediates
3-Fluorotoluene-α-d1 CH₂D-C₆H₄-F (meta) Not specified 111.14 1 D (98 atom%) 0.5 g: $N/A Mechanistic research
4-Fluorotoluene-α,α,α-d3 CD₃-C₆H₄-F (para) [4202-91-9] 113.14 3 D (98 atom%) ¥52,800 High-precision isotopic labeling
3-Fluorotoluene-α,α,α-d3 CD₃-C₆H₄-F (meta) [4202-92-0] 113.14 3 D (98 atom%) ¥52,800 Pharmaceutical research

Key Observations:

Structural Isomerism :

  • The position of the fluorine substituent (ortho, meta, para) influences physicochemical properties such as dipole moments, boiling points, and reactivity. Para-substituted derivatives like this compound typically exhibit higher symmetry, which simplifies NMR spectral interpretation .
  • Ortho isomers (e.g., 2-Fluorotoluene-α-d1) may display steric hindrance due to proximity between the fluorine and methyl groups, affecting reaction pathways .

Deuteration Level: Compounds with α,α,α-d3 deuteration (e.g., 4-Fluorotoluene-α,α,α-d3) have higher molecular weights and are often preferred for mass spectrometry due to enhanced isotopic contrast. However, their synthesis is more complex, reflected in their higher cost (¥52,800 for 250 mg vs. The α-d1 series (single deuterium) balances cost and utility for applications requiring moderate isotopic labeling .

Q & A

Q. What are the challenges in scaling up this compound synthesis while maintaining isotopic purity?

  • Optimization : Monitor deuteration efficiency via inline IR spectroscopy. Use flow chemistry to enhance heat/mass transfer and minimize side reactions. Scale-down experiments (e.g., microreactors) identify critical parameters .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting isotopic enrichment data from MS and NMR?

  • Resolution : MS measures bulk isotopic ratios, while NMR detects site-specific deuteration. Discrepancies may arise from localized isotopic scrambling. Use 2D-NMR (e.g., HSQC) to map deuterium positions and recalibrate MS data .

Q. What methodologies validate the absence of deuterium scrambling in this compound?

  • Validation : Synthesize a stable isotope internal standard (e.g., 4-Fluorotoluene-β-d1) and co-analyze via LC-MS/MS. Scrambling would produce cross-contamination peaks. Statistical process control (SPC) charts track batch consistency .

Experimental Design & Optimization

Q. How to design a kinetic study for deuteration reactions of toluene derivatives?

  • Protocol :

Vary reaction time/temperature while keeping catalyst concentration constant.

Use quenching agents (e.g., dry ice) to halt reactions at intervals.

Analyze samples via GC-MS with deuterated internal standards.

Fit data to Arrhenius or Eyring equations to derive activation parameters .

Q. What controls are essential in isotopic labeling experiments to ensure reproducibility?

  • Controls :
  • Negative control: Non-deuterated substrate under identical conditions.
  • Positive control: Commercially available deuterated standard (e.g., 4-Fluorotoluene-α,α,α-d3).
  • Blank: Reaction mixture without catalyst .

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